Sulindac Acyl-β-D-Glucuronide is a major metabolite of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. [, ] It is formed through glucuronidation, a common metabolic pathway in the liver, where Sulindac is conjugated with glucuronic acid. [, , ] While generally considered a detoxification pathway, acyl glucuronides like Sulindac Acyl-β-D-Glucuronide can exhibit complex pharmacological and toxicological properties. [, , ] This has led to their study as potential mediators of drug-drug interactions and idiosyncratic drug toxicity. [, , , ]
Sulindac Acyl-β-D-Glucuronide is a significant metabolite derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac. It plays a crucial role in the pharmacokinetics and pharmacodynamics of sulindac, influencing its therapeutic efficacy and safety profile. This compound is classified as an acyl glucuronide, a type of conjugate formed through the process of glucuronidation, which is a common metabolic pathway for many drugs.
Sulindac Acyl-β-D-Glucuronide originates from the metabolism of sulindac in the liver, where it undergoes conjugation with glucuronic acid. This metabolic transformation is facilitated by enzymes known as UDP-glucuronosyltransferases, which are abundant in human tissues. The compound is characterized by its ability to influence the pharmacological effects of sulindac, particularly in terms of its anti-inflammatory properties.
Sulindac Acyl-β-D-Glucuronide falls under the classification of drug metabolites. It is categorized specifically as an acyl glucuronide due to its structure and formation process. Acyl glucuronides are recognized for their unique chemical reactivity and potential implications in drug metabolism and toxicity.
The synthesis of Sulindac Acyl-β-D-Glucuronide typically involves the conjugation of sulindac with glucuronic acid. This reaction can be achieved using various synthetic methodologies, including enzymatic processes that utilize UDP-glucuronosyltransferases.
Sulindac Acyl-β-D-Glucuronide has a complex molecular structure characterized by its acyl group attached to a β-D-glucuronic acid moiety. The molecular formula is with a molecular weight of approximately 532.53 g/mol.
The structural representation includes:
Sulindac Acyl-β-D-Glucuronide can undergo various chemical reactions, primarily involving hydrolysis and transacylation:
The reactivity profile of Sulindac Acyl-β-D-Glucuronide is significant due to its ability to form covalent bonds with proteins, which could impact pharmacological outcomes. Studies have shown that these reactions can lead to idiosyncratic adverse drug reactions under specific conditions.
The mechanism of action for Sulindac Acyl-β-D-Glucuronide primarily revolves around its role as a metabolite of sulindac:
Research indicates that while sulindac is an active anti-inflammatory agent, its metabolites like Sulindac Acyl-β-D-Glucuronide may contribute differently to therapeutic effects or side effects due to their distinct interactions with biological targets.
Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:
Sulindac Acyl-β-D-Glucuronide (C₂₆H₂₅FO₉S; MW 532.53) is the β-1-O-acyl glucuronide conjugate of the nonsteroidal anti-inflammatory drug (NSAID) sulindac [1] [2] [5]. Its structure comprises the sulindac molecule linked via an ester bond between the carboxylic acid group of the parent drug and the anomeric carbon (C1) of the β-D-glucuronic acid moiety. This linkage adopts the β-configuration, critical for its biochemical recognition and metabolic fate [5] [9]. The glucuronic acid unit exists in the ^4^C₁ chair conformation, with stereochemical specificity at carbons C2, C3, and C4 influencing its three-dimensional interactions with enzymes and transporters [5] [9]. The SMILES notation (CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
) explicitly defines the Z-configuration around the exocyclic double bond of the indene scaffold and the absolute stereochemistry of the glucuronide sugar ring [5].
Table 1: Key Structural Identifiers of Sulindac Acyl-β-D-Glucuronide
Property | Value | Source |
---|---|---|
CAS Registry Number | 60018-36-2 | [1] [2] [5] |
Molecular Formula | C₂₆H₂₅FO₉S | [1] [2] [5] |
Molecular Weight | 532.53 g/mol | [1] [2] [5] |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(3Z)-6-Fluoro-2-methyl-3-[(4-methylsulfinylbenzylidene)]-1H-inden-1-yl]acetoxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid | [3] [5] |
Configuration | β-glycosidic bond; Z-alkene | [5] [9] |
Chiral Centers (Glucuronide) | C1 (β), C2, C3, C4 | [5] [9] |
Sulindac Acyl-β-D-Glucuronide exhibits polar characteristics due to the glucuronic acid moiety, enhancing its water solubility relative to the parent sulindac. However, practical handling typically utilizes organic solvents: it is soluble in dimethyl sulfoxide (DMSO) and methanol (MeOH), moderately soluble in aqueous buffers at physiological pH, but shows limited solubility in nonpolar solvents [3] [5]. Stability is a defining characteristic: the β-1-O-acyl glucuronide bond is inherently susceptible to hydrolysis (regenerating sulindac) and intramolecular acyl migration. Migration involves nucleophilic attack by the C2, C3, or C4 hydroxyl groups of the glucuronic acid, forming positional isomers (2-, 3-, or 4-O-acyl glucuronides). These isomers exhibit different chemical and biological properties and are not substrates for enzymatic hydrolysis by β-glucuronidase [5] [9]. Consequently, solutions require storage at low temperatures (-20°C) to minimize degradation and migration [5]. The compound’s reactivity extends to potential covalent adduct formation with proteins via transacylation (direct acyl transfer) or Schiff base formation (after glucuronide ring opening to the aldehyde), implicated in rare hypersensitivity reactions [5] [9].
Sulindac metabolism generates three primary glucuronide conjugates, differing in the oxidation state of the sulfur atom in the parent molecule’s sulfinyl group and consequently in their chemical and biological profiles:
Table 2: Comparative Properties of Sulindac Glucuronide Metabolites
Property | Sulindac Acyl-β-D-Glucuronide (Sulfoxide) | Sulindac Sulfide Acyl-β-D-Glucuronide | Sulindac Sulfone Acyl-β-D-Glucuronide |
---|---|---|---|
Parent Oxidation State | Sulfoxide (S=O) | Sulfide (S-) | Sulfone (O=S=O) |
CAS Number | 60018-36-2 | 59973-78-3 | N/A (PubChem CID 172642169) |
Molecular Formula | C₂₆H₂₅FO₉S | C₂₆H₂₅FO₈S | C₂₆H₂₅FO₁₀S |
Molecular Weight | 532.53 | 516.54 | 548.54 |
Biological Activity of Parent | Prodrug (weak COX inhibitor) | Potent COX inhibitor, Cytotoxic | Minimal COX inhibition, Pro-apoptotic |
Primary Metabolic Role | Biliary transport form, Reactivity potential | Detoxification of cytotoxic sulfide | Elimination of sulfone metabolite |
Chemical Stability | Prone to hydrolysis and acyl migration | Likely similar reactivity | Likely similar reactivity |
Appearance | Not specified (likely solid) | Yellow Solid | Not specified |
The formation of these glucuronides occurs predominantly in hepatocytes via UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A3, catalyzing the conjugation reaction [10]. Their detection and quantification in biological matrices (plasma, bile, liver, feces) rely heavily on sensitive LC-MS/MS methodologies utilizing transitions such as m/z 533→339 (positive mode) or 531→355 (negative mode) for the sulfoxide glucuronide [4] [9]. The relative proportions of these conjugates in vivo depend on the redox cycling between sulindac and its sulfide metabolite (mediated by reductases and flavin-containing monooxygenases) and the further irreversible oxidation to the sulfone [6] [10]. This intricate metabolism dictates overall exposure to the bioactive sulfide species and modulates the drug’s therapeutic and toxicological outcomes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1